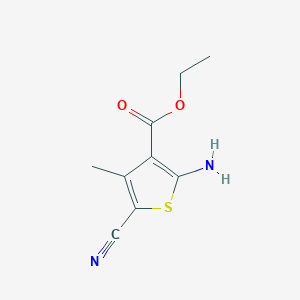

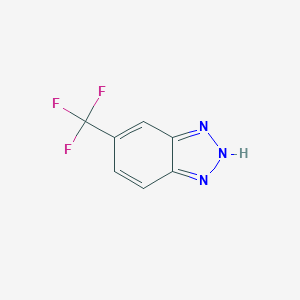

5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trifluoromethyl groups are widely used in the pharmaceutical and agrochemical industries due to their unique physicochemical properties . They are often incorporated into various organic molecules to enhance their chemical and metabolic stability, improve lipophilicity and bioavailability, and increase protein binding affinity .

Molecular Structure Analysis

The molecular structure of trifluoromethyl compounds is influenced by the unique physicochemical properties of the fluorine atom . Fluorine has a van der Waals radius of 1.47Å, making it sterically the next smallest atom after hydrogen (van der Waals radius, 1.20Å), but it has the largest electronegativity (3.98) .Scientific Research Applications

Use in FDA-Approved Drugs

The trifluoromethyl group, which is present in these compounds, is found in many FDA-approved drugs . The incorporation of fluorine or fluorine-containing functional groups in compounds can lead to numerous pharmacological activities .

Antimicrobial Activity

5-Trifluoromethyl-2-formylphenylboronic acid, a compound related to “5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole”, has been synthesized and characterized for its antimicrobial activity . It shows moderate action against Candida albicans, higher activity against Aspergillus niger, and bacteria such as Escherichia coli and Bacillus cereus .

Use in Drug Synthesis

The trifluoromethyl group is used in the synthesis of various drugs . For example, the mechanism for producing selinexor, a cancer drug, begins with a compound that contains the trifluoromethyl group .

Use in Suzuki-Miyaura Couplings

Compounds with the trifluoromethyl group are of interest to researchers in medicinal chemistry due to the presence of the boronic acid group. Boronic acids can participate in chemical reactions called Suzuki-Miyaura couplings.

Use in Developing New Drugs

Research efforts are exploring the use of compounds with the trifluoromethyl group as a scaffold for developing new drugs. Incorporating this moiety into certain molecules can lead to compounds with promising anti-cancer, anti-bacterial, and anti-fungal activities.

Use in Antifungal Drugs

Taking into account the probable mechanism of antifungal action of benzoxaboroles, which blocks the cytoplasmic leucyl-tRNA synthetase (LeuRS) of the microorganism, docking studies with the active site of the enzymes have been carried out . It showed possible binding of the cyclic isomer into the binding pocket of Candida albicans LeuRS, similar to that of the recently approved benzoxaborole antifungal drug .

properties

IUPAC Name |

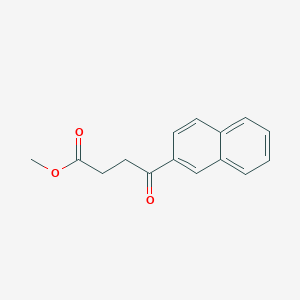

5-(trifluoromethyl)-2H-benzotriazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3N3/c8-7(9,10)4-1-2-5-6(3-4)12-13-11-5/h1-3H,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLSKMRNRRMNAQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNN=C2C=C1C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40423350 |

Source

|

| Record name | 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40423350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole | |

CAS RN |

1548-67-0 |

Source

|

| Record name | 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40423350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-Bromo-phenyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B74510.png)

![Dibenzo[b,e]thiepin-11(6H)-one](/img/structure/B74513.png)